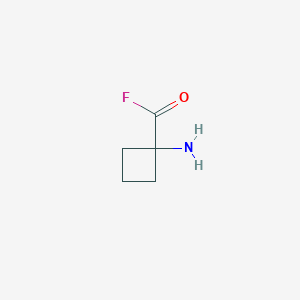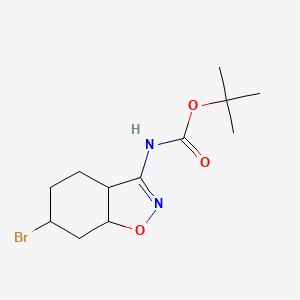
tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate: is a chemical compound that features a tert-butyl group, a bromine atom, and a benzoxazole ring
Preparation Methods
The synthesis of tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the removal of the bromine atom or reduction of other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, providing a versatile starting point for various synthetic pathways.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate include:
tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate: This compound also features a bromine atom and a tert-butyl group but has a different core structure.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound has a more complex structure with additional functional groups and rings.
Properties
Molecular Formula |
C12H19BrN2O3 |
|---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C12H19BrN2O3/c1-12(2,3)17-11(16)14-10-8-5-4-7(13)6-9(8)18-15-10/h7-9H,4-6H2,1-3H3,(H,14,15,16) |
InChI Key |
RKDYXNIARDBYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2C1CCC(C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)](/img/structure/B12272437.png)

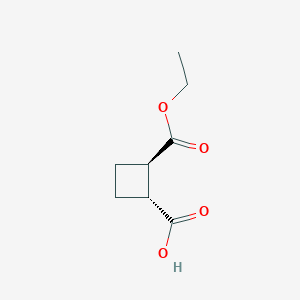
![2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B12272455.png)
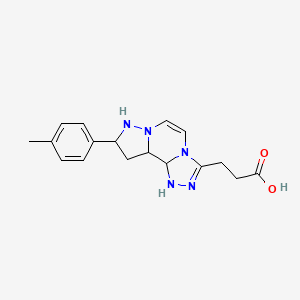
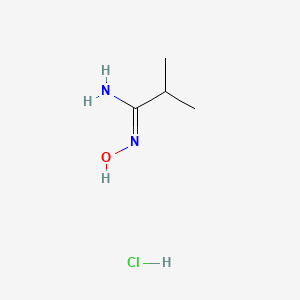
![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
![5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12272480.png)
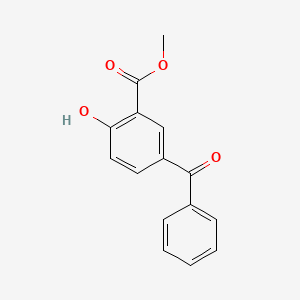
![Benzene, [[(6-iodohexyl)oxy]methyl]-](/img/structure/B12272491.png)
![(1R)-N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-1-amine](/img/structure/B12272502.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B12272505.png)
![1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272506.png)
